

Application Notes and Protocols: U93631 for Neuronal Assays

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Compound of Interest

Compound Name: U93631

Cat. No.: B1683351

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Introduction

U93631 is a modulator of the γ -aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast synaptic inhibition in the central nervous system. Specifically, **U93631** has been shown to accelerate the desensitization of GABA-A receptors in the presence of GABA. This property makes **U93631** a valuable tool for investigating the role of GABA-A receptor kinetics in neuronal function and for screening for compounds that modulate this process. These application notes provide protocols for utilizing **U93631** in neuronal assays, with a focus on its characterized effects on GABA-A receptor currents. Due to the limited availability of data for **U93631** across a broad range of neuronal assays, this document provides a detailed protocol for electrophysiological characterization and offers guidance on adapting its use for other neuronal assays based on its known mechanism of action.

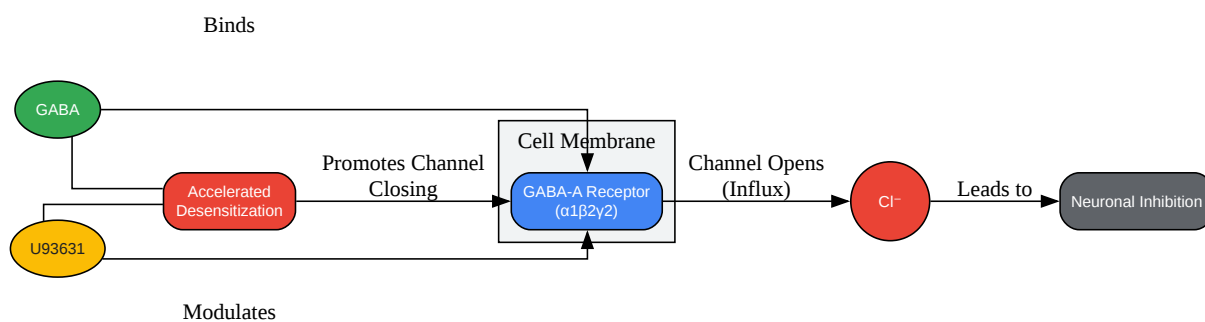
Data Presentation

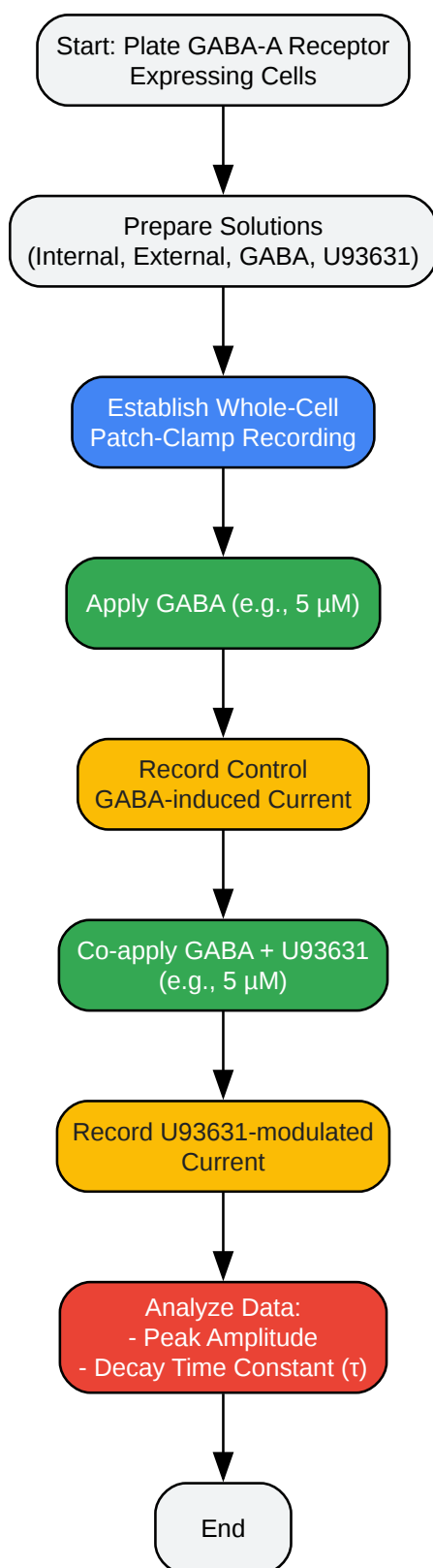
The following table summarizes the quantitative data available for **U93631** from electrophysiological studies on recombinant rat GABA-A receptors ($\alpha 1\beta 2\gamma 2$ subtype) expressed in Human Embryonic Kidney (HEK-293) cells.

Parameter	Value	Reference
Effective Concentration	5 μ M	[1]
Estimated Dissociation Constant (Kd)	~2 μ M	[1]
Effect on GABA-induced Current Decay (τ)	Accelerates decay from ~222 sec to ~5.2 sec (at 5 μ M U93631 and 5 μ M GABA)	[1]
Half-maximal inhibitory concentration (IC50) for GABA in the presence of 5 μ M U93631	~100 nM	[1]

Signaling Pathway

U93631 modulates the function of the GABA-A receptor, a ligand-gated ion channel. Upon binding of the neurotransmitter GABA, the channel opens, allowing the influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and inhibits firing. Prolonged exposure to GABA leads to receptor desensitization, a state where the channel closes despite the continued presence of the agonist. **U93631** enhances this desensitization process.





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References

- 1. researchgate.net [researchgate.net]
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